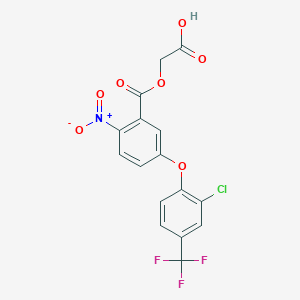

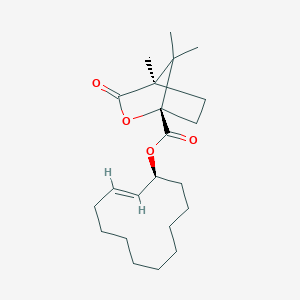

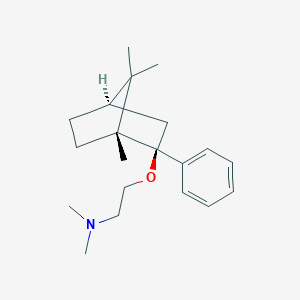

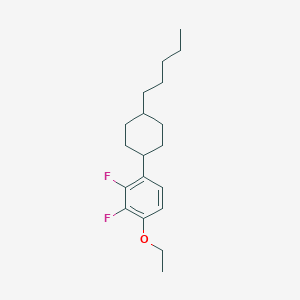

Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related fluorinated liquid-crystal monomers, such as 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, involves complex chemical processes. These processes often include reactions like dealkylation, H-abstraction, and hydroxylation, which are crucial for developing the desired monomer with specific structural features (Wang et al., 2022). The synthesis may also involve steps such as Wittig methylenation or reactions with acetylides and aldehydes, leading to the formation of intermediate compounds that are then further modified to achieve the final monomer structure.

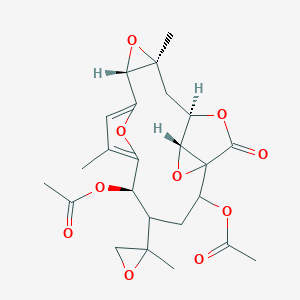

Molecular Structure Analysis

The molecular structure of such compounds is analyzed using various spectroscopic methods, including NMR and X-ray diffraction, to determine the arrangement of atoms and the stereochemistry of the molecule. Structural elucidation is crucial for understanding the compound's interactions and behavior in different environments.

Chemical Reactions and Properties

The chemical reactions involving this compound can include interactions with other substances that lead to the formation of metabolites. These reactions are significant for assessing the environmental and health impacts of the compound. For example, the metabolism of fluorinated liquid-crystal monomers can lead to the formation of toxic metabolites, as demonstrated in studies involving liver microsomes from various species (Wang et al., 2022).

Scientific Research Applications

Liquid Crystals and Electronic Applications

A series of compounds, including 1-n-alkoxy-2,3-difluoro-4-[3-(trans-4-pentylcyclohexyl)propyloxy]-benzenes, have been synthesized and evaluated for their liquid crystal properties. These compounds exhibit an enantiotropic nematic phase with negative dielectric anisotropy, making them suitable for applications in electronic displays and other electro-optic devices. The study highlights the significance of the structural modifications on the transition temperatures and the liquid crystalline behavior, suggesting potential customization for specific electronic applications (Kelly, 1991).

Environmental and Health Impact

Research into the metabolic profiling of a typical fluorinated liquid-crystal monomer similar to "Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)-" has raised concerns about the environmental and health impacts of such compounds. Studies on liver microsomes from various species revealed species-dependent metabolites, suggesting different metabolic pathways across species. The findings underline the importance of understanding the biotransformation and potential toxicity of these compounds in environmental and health assessments (Wang et al., 2022).

Molecular Polarizability and Electronic Fields

A computational study using density functional theory (DFT) explored the effect of an electric field on the molecular polarizability of benzene derivatives, including those with fluoro-, chloro-, and cyanoderivatives. These molecules, which are structurally similar to "Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)-," exhibit significant changes in polarizability with the electric field, offering insights into designing molecules with tailored electronic properties for applications in sensors and electronic devices (Upadhyay et al., 2020).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

The primary targets of 1-Ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)benzene are currently unknown. This compound is a type of fluorinated liquid-crystal monomer

Biochemical Pathways

One study suggests that dealkylation, h-abstraction, and hydroxylation reactions are the primary metabolic pathways for this type of compound .

Result of Action

It’s known that fluorinated liquid-crystal monomers are potentially persistent, bioaccumulative, toxic, and ubiquitous in the environment and human samples .

properties

IUPAC Name |

1-ethoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28F2O/c1-3-5-6-7-14-8-10-15(11-9-14)16-12-13-17(22-4-2)19(21)18(16)20/h12-15H,3-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVOKVIZOOXEPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591466 |

Source

|

| Record name | 1-Ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124729-02-8 |

Source

|

| Record name | 1-Ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.